molecular formula C11H18N4 B13624003 4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Cat. No.: B13624003
M. Wt: 206.29 g/mol
InChI Key: DHASHZTZFTXFJI-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile molecule in drug design.

Comparison with Similar Compounds

4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can be compared with other triazole-containing compounds:

    4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Similar in structure but contains an imidazole ring, which may confer different biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring, offering different pharmacological properties.

    1,2,3-Triazoles: A broader class of compounds with diverse applications in drug discovery and materials science.

The uniqueness of this compound lies in its specific structural features and the combination of the triazole and piperidine rings, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C11H18N4/c1-15-11(9-4-6-12-7-5-9)13-10(14-15)8-2-3-8/h8-9,12H,2-7H2,1H3

InChI Key

DHASHZTZFTXFJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CC2)C3CCNCC3

Origin of Product

United States

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